Pyrido[2,3-b]pyrazin-3(4H)-one falls under the category of heterocycles, specifically as a pyridopyrazine derivative. Its derivatives have been explored for various pharmacological properties, including antioxidant and anti-inflammatory activities. The primary sources of this compound include synthetic methodologies developed in organic chemistry research aimed at creating novel therapeutic agents .
The synthesis of pyrido[2,3-b]pyrazin-3(4H)-one can be achieved through several methodologies, often involving multi-step reactions. One notable approach involves the condensation of appropriate precursors such as 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.
The molecular structure of pyrido[2,3-b]pyrazin-3(4H)-one features a fused bicyclic system consisting of a pyridine ring and a pyrazine ring.
The compound exhibits tautomerism between the keto and enol forms, influencing its chemical behavior in biological systems. Structural analyses using techniques such as X-ray crystallography and NMR spectroscopy have provided insights into its conformation and electronic properties .
Pyrido[2,3-b]pyrazin-3(4H)-one participates in various chemical reactions that are significant for its functionalization:
The mechanism of action of pyrido[2,3-b]pyrazin-3(4H)-one as an aldose reductase inhibitor involves:
Pyrido[2,3-b]pyrazin-3(4H)-one exhibits distinct physical and chemical properties:
Spectroscopic data (IR, NMR) confirm its structural integrity and functional groups' presence .
Pyrido[2,3-b]pyrazin-3(4H)-one and its derivatives have several scientific applications:
Pyrido[2,3-b]pyrazin-3(4H)-one (CAS 35252-02-9) represents a bicyclic heteroaromatic system comprising fused pyridine and pyrazine rings with a ketone functionality. According to IUPAC conventions, the parent heterocycle is classified as a pyrazinone derivative, where the suffix "-one" designates the carbonyl group at position 3 of the pyrazine ring. The fusion notation [2,3-b] specifies the bond connectivity: atoms 2-3 of the pyridine ring fuse with bonds b (positions 5-6) of the pyrazine moiety [1] [3]. Alternative naming observed in chemical databases includes "4H-pyrido[2,3-b]pyrazin-3-one", emphasizing the tautomeric hydrogen position. The molecular formula is consistently reported as C₇H₅N₃O (MW 147.14 g/mol) across sources, with SMILES notations varying slightly between canonical (O=C1C=NC2=CC=CN=C2N1) and isomeric (C1=CC2=C(NC(=O)C=N2)N=C1) representations due to tautomeric encoding differences [1] [3] [4].
The core scaffold exhibits proton-shift tautomerism between lactam (3-oxo-3,4-dihydro, 1A) and lactim (3-hydroxy, 1B) forms. Computational and crystallographic evidence confirms the lactam tautomer dominates in solid and solution states due to extended conjugation and aromatic stabilization. In the lactam form, the ring system adopts a near-planar conformation with minor deviations (≤5° torsion angles) at the fusion bonds. Density functional theory (DFT) studies reveal the carbonyl group (C3=O) introduces bond length asymmetry: adjacent C2-N1 bonds measure ~1.36 Å (shorter, double-bond character) versus C4-N2 bonds at ~1.42 Å (longer, single-bond character), confirming amide resonance delocalization [4] [9]. Tautomeric equilibrium is solvent-dependent, with polar protic solvents (e.g., water, ethanol) further stabilizing the lactam through H-bond solvation [9].
Table 1: Key Tautomeric Metrics
Parameter | Lactam (1A) | Lactim (1B) |
---|---|---|
Energy (DFT, gas) | 0.0 kcal/mol | +8.2 kcal/mol |
C3=O bond length | 1.230 Å | N/A |
C3-OH bond length | N/A | 1.340 Å |
N2-H bond length | 1.350 Å | N/A |
Dipole moment | 4.82 D | 3.15 D |
Single-crystal X-ray diffraction of 2,3-diphenyl-substituted derivatives confirms the planar bicyclic framework with maximal deviation of 0.032 Å from the mean plane. The carbonyl oxygen exhibits antiperiplanar orientation relative to the pyridine nitrogen, minimizing lone pair repulsion. Key bond lengths include: C3=O at 1.229(2) Å (consistent with carbonyl character), N1-C2 at 1.335(3) Å (shorter than typical C-N single bonds), and C4-N2 at 1.373(3) Å. The crystal packing reveals lamellar stacking via π-π interactions between pyridopyrazinone rings, with centroid-centroid distances of 3.609(1)–3.735(1) Å and interplanar spacings of ~3.4 Å. Additional stabilization arises from weak intermolecular C-H⋯O hydrogen bonds (D⋯A: 3.123(2) Å, ∠D-H⋯A: 129°) involving the carbonyl as acceptor [9] [10].
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P21/c |
a, b, c (Å) | 6.4486(13), 7.3265(15), 24.216(6) |
β (°) | 99.31(3) |
V (ų) | 1129.0(4) |
Z | 4 |
R-factor | 0.049 |
C3=O bond length (Å) | 1.229(2) |
Positional isomers exhibit distinct electronic and steric properties due to nitrogen atom placement and fusion patterns:
Table 3: Isomer Comparison
Isomer | Fusion Pattern | Dipole (D) | Electrostatic Potential | Reactivity |
---|---|---|---|---|
[2,3-b]-3(4H)-one | Pyridine N ortho to fusion | 4.82 | Negative: O, N1; Positive: N2-H | Electrophilic at C5/C8 |
[3,4-b]-1(2H)-one | Pyridine N meta to fusion | 5.31 | Negative: O, N4; Positive: N1-H | Nucleophilic at C3 |
6-Methoxy-[2,3-b]-3(4H)-one | Electron-rich C6 | 5.10 | Negative: O, OCH3; Positive: N2-H | Electrophilic at C5, C8 blocked |
The [2,3-b] isomer’s ortho-fused nitrogen enables metalation at C5/C8 (deprotonation Ea: 32 kcal/mol), while [3,4-b] isomers favor electrophilic substitution at C3. Substituent effects are pronounced: 8-bromo-[3,4-b]pyrazinone undergoes regioselective iodination at C7 (ortho to pyridine N), whereas analogous [2,3-b] systems halogenate at C5/C8 [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7